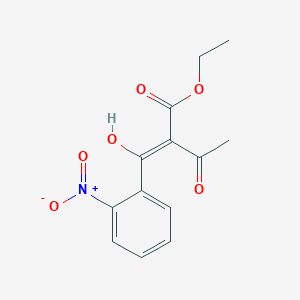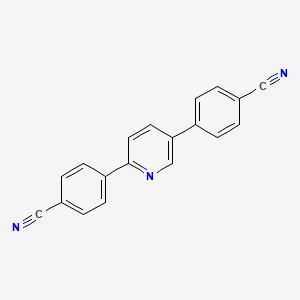
4,4'-(Pyridine-2,5-diyl)dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Pyridine-2,5-diyl)dibenzonitrile is an organic compound characterized by the presence of a pyridine ring flanked by two benzonitrile groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile typically involves the reaction of 2,5-dibromopyridine with benzonitrile derivatives under palladium-catalyzed cross-coupling conditions. A common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Diamines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4,4’-(Pyridine-2,5-diyl)dibenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s ability to form coordination complexes with metal ions also plays a crucial role in its function as a catalyst or a material in electronic devices.
相似化合物的比较
- 4,4’-(Phenazine-5,10-diyl)dibenzonitrile
- 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
- 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile
Comparison: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to phenazine or thiazole derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic or coordination characteristics.
属性
分子式 |
C19H11N3 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
4-[6-(4-cyanophenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H11N3/c20-11-14-1-5-16(6-2-14)18-9-10-19(22-13-18)17-7-3-15(12-21)4-8-17/h1-10,13H |
InChI 键 |
IPUBOJHKMVZIOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
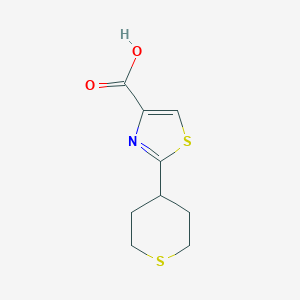
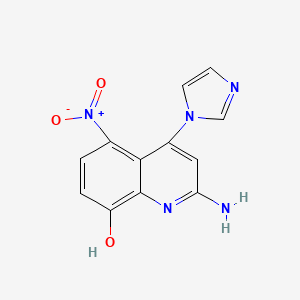
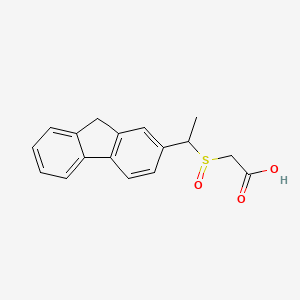
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
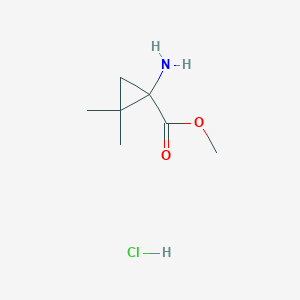
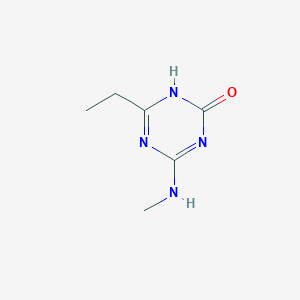
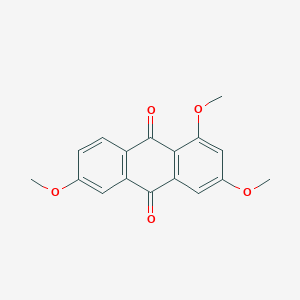
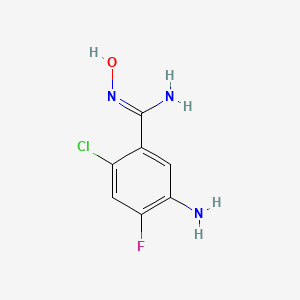
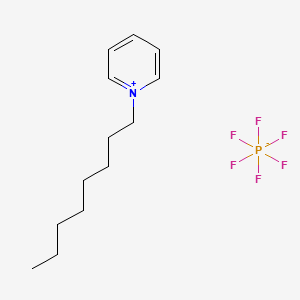
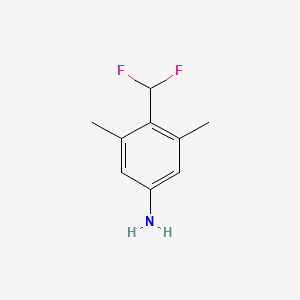
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
